molecular formula C7H9ClO2 B13820032 2-Chloroallyl crotonate CAS No. 44912-54-1

2-Chloroallyl crotonate

Cat. No.: B13820032
CAS No.: 44912-54-1
M. Wt: 160.60 g/mol
InChI Key: SGDUJTQUQYLRFH-ONEGZZNKSA-N
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Description

2-Chloroallyl crotonate is an organic compound that belongs to the class of crotonates, which are esters of crotonic acid. This compound is characterized by the presence of a chloroallyl group attached to the crotonate moiety. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroallyl crotonate typically involves the reaction of crotonic acid with 2-chloroallyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process can be summarized as follows:

    Reactants: Crotonic acid and 2-chloroallyl alcohol.

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 60-80°C) to facilitate esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of phase transfer catalysts can also improve the reaction rate and selectivity. The process is optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloroallyl crotonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of crotonic acid derivatives.

    Reduction: Formation of crotonyl alcohol derivatives.

    Substitution: Formation of various substituted crotonates depending on the nucleophile used.

Scientific Research Applications

2-Chloroallyl crotonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloroallyl crotonate involves its interaction with various molecular targets. The compound can undergo enzymatic transformations, leading to the formation of reactive intermediates that can modify proteins and other biomolecules. These modifications can alter the function of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Allyl crotonate
  • Methallyl crotonate
  • Crotyl crotonate

Comparison

2-Chloroallyl crotonate is unique due to the presence of the chloro group, which imparts different reactivity compared to other crotonates. This chloro group can participate in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the chloro group can influence the compound’s biological activity, making it distinct from other crotonates.

Properties

CAS No.

44912-54-1

Molecular Formula

C7H9ClO2

Molecular Weight

160.60 g/mol

IUPAC Name

2-chloroprop-2-enyl (E)-but-2-enoate

InChI

InChI=1S/C7H9ClO2/c1-3-4-7(9)10-5-6(2)8/h3-4H,2,5H2,1H3/b4-3+

InChI Key

SGDUJTQUQYLRFH-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/C(=O)OCC(=C)Cl

Canonical SMILES

CC=CC(=O)OCC(=C)Cl

Origin of Product

United States

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